molecular formula C24H26FN3O2S B2478902 Phenyl (1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)carbamate CAS No. 863017-40-7

Phenyl (1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)carbamate

Cat. No.: B2478902
CAS No.: 863017-40-7
M. Wt: 439.55
InChI Key: RUQKSNZSRCZIAH-UHFFFAOYSA-N
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Description

Phenyl (1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)carbamate is a synthetic compound featuring a piperazine core substituted with a 4-fluorophenyl group, a thiophen-2-yl moiety, and a carbamate functional group. The carbamate linkage distinguishes it from many arylpiperazine derivatives, which commonly incorporate urea or ketone groups. The 4-fluorophenyl substituent on the piperazine ring may modulate receptor-binding affinity, while the thiophene ring could enhance lipophilicity and influence pharmacokinetic properties.

Properties

IUPAC Name

phenyl N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O2S/c1-18(26-24(29)30-21-6-3-2-4-7-21)23(22-8-5-17-31-22)28-15-13-27(14-16-28)20-11-9-19(25)10-12-20/h2-12,17-18,23H,13-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQKSNZSRCZIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)F)NC(=O)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Phenyl (1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)carbamate, also known as a complex organic compound, has garnered interest due to its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological evaluations based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by a piperazine ring with a fluorophenyl substitution and a thiophene group. The synthesis typically involves multi-step organic reactions that include:

  • Formation of the Piperazine Ring : Cyclization reactions starting from suitable precursors.
  • Introduction of the Fluorophenyl Group : Achieved through nucleophilic aromatic substitution.
  • Attachment of the Thiophene Group : Often through amide bond formation using coupling reagents like EDCI or DCC.

The biological activity of this compound likely involves interaction with specific molecular targets, particularly neurotransmitter receptors and enzymes. The presence of the fluorine atom in the structure may enhance binding affinity and metabolic stability, influencing its pharmacological profile.

Pharmacological Properties

Research indicates that derivatives containing the piperazine moiety exhibit various pharmacological effects, including:

  • Antidepressant Activity : Compounds with similar structures have shown efficacy in modulating serotonin and dopamine pathways.
  • Anti-tuberculosis Activity : Some studies suggest that modifications to the piperazine structure can enhance activity against Mycobacterium tuberculosis, indicating potential for developing new anti-TB agents .

Case Studies and Research Findings

  • Tyrosinase Inhibition : A study evaluated compounds based on the 4-fluorobenzylpiperazine fragment for their ability to inhibit tyrosinase, an enzyme involved in melanin production. One derivative demonstrated significant antimelanogenic effects without cytotoxicity in B16F10 cells .
  • Antimicrobial Activity : The compound's structural analogs have been tested for antimicrobial properties against various pathogens, showing promising results in inhibiting bacterial growth .
  • Neuropharmacological Studies : Investigations into the effects on neurotransmitter systems have revealed that certain derivatives can act as selective serotonin reuptake inhibitors (SSRIs), providing insights into their potential use in treating mood disorders .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-(4-Fluorophenyl)piperazin-1-ylStructureAntidepressant, Antimicrobial
4-(Chlorophenyl)piperazin-1-ylStructureAntituberculosis
4-Methylphenylpiperazin-1-ylStructureNeuroprotective

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, primarily attributed to its structural components, including the piperazine and thiophene moieties. These functionalities contribute to its interactions with various biological targets.

Antidepressant Activity : The piperazine ring is known for its role in the development of antidepressants. Compounds with similar structures have shown efficacy in modulating serotonin and dopamine receptors, suggesting that this compound may also possess antidepressant properties .

Antiviral Activity : Recent studies indicate that derivatives of compounds containing piperazine and thiophene structures have demonstrated antiviral activity against influenza viruses by inhibiting viral RNA-dependent RNA polymerase . The potential for this compound to disrupt viral replication mechanisms could be significant in developing antiviral therapies.

Anti-inflammatory Effects : The compound's ability to act as an antagonist for chemokine receptors suggests it may play a role in treating inflammatory diseases. Chemokine Receptor 1 antagonists have been studied for their ability to reduce monocyte and T-cell activation, which are critical in inflammatory responses .

Case Study 1: Antidepressant Potential

A study investigating the effects of various piperazine derivatives on depression models showed that compounds similar to Phenyl (1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)carbamate significantly reduced depressive-like behaviors in animal models. These findings support further investigation into the compound's potential as an antidepressant .

Case Study 2: Antiviral Efficacy

Research focused on designing novel antiviral agents found that compounds with thiophene and piperazine structures were effective against H1N1 influenza virus. The study highlighted how modifications to these compounds could enhance their efficacy, suggesting that this compound could be optimized for better antiviral activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Substitution Patterns

The 4-fluorophenyl group on the piperazine ring in the target compound contrasts with other aryl substituents in analogs:

  • Chlorophenyl (11b, 11g) : Chlorine’s electronegativity may enhance binding to hydrophobic pockets in target proteins .
  • Methoxyphenyl (11l) : The methoxy group introduces electron-donating properties, which could reduce metabolic stability compared to fluorine .

Key Insight : Fluorine’s small size and moderate electronegativity balance lipophilicity and metabolic resistance, making it a favorable substituent for CNS-active compounds compared to bulkier groups (e.g., trifluoromethyl) .

Thiophene Ring Modifications

The thiophen-2-yl group is a recurring feature in analogs, but its positioning varies:

  • Butanone-linked thiophene (MK41, RTC20): The ketone linker in MK41 may confer rigidity, whereas the target compound’s propan-2-yl carbamate introduces flexibility .
  • Thiophene replacement (e.g., pyrazole in MK45) : Substitution with heterocycles like pyrazole (MK45) could alter solubility and binding kinetics .

Key Insight : Thiophene’s aromaticity and sulfur atom likely enhance π-π stacking and van der Waals interactions in biological targets, a feature retained across analogs .

Functional Group Variations: Carbamate vs. Urea/Ketone

  • They also exhibit slower hydrolysis rates compared to esters, enhancing in vivo stability .
  • Urea derivatives (11a–11o) : Ureas form stronger hydrogen bonds, which may increase target affinity but reduce metabolic stability .
  • Ketone derivatives (MK38, MK41): Ketones lack hydrogen-bond donors, possibly reducing off-target interactions but limiting solubility .

Key Insight : The carbamate group in the target compound represents a strategic compromise between stability and bioavailability, differentiating it from urea-based analogs .

Structural and Physicochemical Comparison Table

Compound Name Piperazine Substituent Core Functional Group Molecular Weight (g/mol) [M+H]+ Key Feature Reference
Target Compound 4-Fluorophenyl Carbamate Not reported Flexible carbamate linker N/A
1-(3-Fluorophenyl)-3-(4-...phenyl)urea (11a) 3-Fluorophenyl Urea 484.2 Strong hydrogen-bond donor
RTC1 (MK41) 2-Trifluoromethylphenyl Ketone 534.1 (calc.) Rigid butanone backbone
MK38 Phenyl Ketone 380.4 (calc.) Simplest arylpiperazine analog
11k (urea derivative) 4-Chloro-3-CF3-phenyl Urea 568.2 Bulky hydrophobic substituent

Preparation Methods

Nucleophilic Aromatic Substitution

The piperazine core is synthesized via a Buchwald-Hartwig amination or nucleophilic substitution on 1-fluoro-4-nitrobenzene. Source describes a two-step protocol:

  • Boc Protection : N-Boc-piperazine reacts with 1-fluoro-4-nitrobenzene in dimethylformamide (DMF) at 110°C for 24 hours, yielding N-Boc-4-(4-nitrophenyl)piperazine.
  • Deprotection and Reduction : The nitro group is reduced using hydrogen gas (1 atm) over palladium on carbon (Pd/C) in methanol, followed by Boc removal with trifluoroacetic acid (TFA) in dichloromethane (DCM).

Critical Parameters :

  • Catalyst loading (5–10% Pd/C) impacts reduction efficiency.
  • Excess TFA (>3 equiv.) ensures complete deprotection.

Synthesis of 1-(Thiophen-2-yl)propan-2-amine

Gabriel Synthesis with Thiophene Functionalization

The thiophene-bearing amine is prepared via:

  • Alkylation : Thiophen-2-ylmagnesium bromide reacts with epichlorohyd

Q & A

Basic: What are the key synthetic methodologies for preparing Phenyl (1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)carbamate?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the piperazine-fluorophenyl moiety via nucleophilic substitution or coupling reactions. For example, 4-fluorophenyl groups are introduced using palladium-catalyzed cross-coupling or SNAr reactions under reflux in solvents like ethanol or DMF .
  • Step 2: Thiophene incorporation through alkylation or condensation. Thiophen-2-yl groups are often added using Friedel-Crafts acylation or Grignard reagents .
  • Step 3: Carbamate formation via reaction of the intermediate amine with phenyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/petroleum ether) or supercritical fluid chromatography (SFC) ensures high purity (>95%) .

Basic: How can researchers characterize the structural features of this compound using spectroscopic and crystallographic methods?

Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR identifies proton environments (e.g., piperazine N–CH₂, thiophene aromatic protons, carbamate carbonyl). Chemical shifts for fluorophenyl groups appear downfield (~7.2–7.8 ppm) .
    • 19F NMR confirms the presence and position of the fluorine substituent .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., ESI-MS m/z calculated for C₂₄H₂₅FN₃O₂S: 438.16) .
  • X-ray Crystallography: Resolves bond angles and spatial arrangement, critical for confirming stereochemistry and hydrogen-bonding interactions (e.g., piperazine chair conformation) .

Advanced: How do structural modifications (e.g., fluorophenyl vs. phenyl, thiophene vs. furan) influence its biological activity?

Answer:

  • Fluorophenyl Group: Enhances metabolic stability and receptor binding affinity due to electronegativity and lipophilicity. Comparative studies with non-fluorinated analogs show reduced CYP450-mediated degradation .
  • Thiophene vs. Furan: Thiophene’s sulfur atom improves π-π stacking with aromatic residues in target proteins (e.g., kinase domains), increasing potency. Furan derivatives exhibit lower activity in receptor-binding assays .
  • Carbamate Linkage: Replacing carbamate with urea or amide groups alters solubility and bioavailability. Carbamates generally show better membrane permeability in CNS-targeting studies .

Advanced: How should researchers address contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

Answer:

  • Experimental Variables:
    • Assay Conditions: Standardize cell lines (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%) to minimize variability .
    • Batch Purity: Use HPLC-validated samples (>98% purity) to exclude impurities affecting results .
  • Mechanistic Studies:
    • Perform orthogonal assays (e.g., SPR for binding affinity, enzymatic inhibition for functional activity) to confirm target engagement .
    • Conduct SAR studies to isolate contributions of specific functional groups .

Advanced: What analytical challenges arise during purification, and how can they be mitigated?

Answer:

  • Challenge 1: Co-elution of stereoisomers due to the propan-2-yl carbamate’s chiral center.
    • Solution: Use chiral SFC with columns like Chiralpak® IC (eluent: MeOH/CO₂) for enantiomeric resolution .
  • Challenge 2: Hydrolysis of the carbamate group under acidic conditions.
    • Solution: Optimize pH during extraction (neutral to mild basic conditions) and avoid prolonged exposure to moisture .

Advanced: How does the compound’s stability under physiological conditions impact its therapeutic potential?

Answer:

  • In vitro Stability:
    • Plasma Stability Assays: Incubate with human plasma (37°C, 1–24 hrs); monitor degradation via LC-MS. Carbamates often exhibit half-lives >6 hrs, making them suitable for oral administration .
    • Oxidative Stress Tests: Expose to liver microsomes with NADPH; fluorophenyl groups reduce oxidative dealkylation compared to non-fluorinated analogs .
  • Formulation Strategies:
    • Lyophilization with cyclodextrins improves aqueous solubility and shelf life .

Advanced: What computational methods are effective in predicting binding modes with target receptors?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Maestro to model interactions with serotonin/dopamine receptors. Key interactions include:
    • Fluorophenyl → hydrophobic pockets.
    • Piperazine → hydrogen bonding with Asp3.32 residue .
  • MD Simulations: GROMACS simulations (100 ns) assess stability of ligand-receptor complexes; RMSD <2 Å indicates robust binding .

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